



Application Notes and Protocols: TCO-PEG6acid for Antibody Labeling

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Compound of Interest		
Compound Name:	TCO-PEG6-acid	
Cat. No.:	B15392267	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

TCO-PEG6-acid is a heterobifunctional linker designed for the versatile modification of biomolecules.[1] It incorporates a trans-cyclooctene (TCO) group for bioorthogonal "click" chemistry and a terminal carboxylic acid for covalent attachment to primary amines.[1][2] The TCO moiety enables rapid, copper-free ligation with tetrazine-modified molecules through an inverse-electron-demand Diels-Alder (IEDDA) reaction.[1][2][3] This highly selective and fast reaction is ideal for applications in complex biological systems, including pretargeted imaging and drug delivery.[4][5]

The integrated six-unit polyethylene glycol (PEG6) spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers, reduces steric hindrance, and can help to minimize aggregation.[1][2][6][7] The carboxylic acid group allows for the stable conjugation to primary amines, such as the lysine residues present on the surface of antibodies, through the formation of an amide bond.[1][2] This reaction typically requires activation with coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

These application notes provide a detailed protocol for the labeling of antibodies with **TCO-PEG6-acid**, characterization of the conjugate, and an overview of its application in pretargeted strategies.



Chemical Structure and Properties

Property	Value	Reference
Chemical Name	TCO-PEG6-acid	[2]
Molecular Formula	C24H43NO10	[2][8]
Molecular Weight	505.6 g/mol	[2][8]
CAS Number	2353409-97-7	[2][8]
Purity	≥95%	[1]
Solubility	DMSO, DMF, DCM	[2]
Storage	Store at -20°C, protected from moisture and light.[1] TCO compounds are not recommended for long-term storage as they can isomerize to the non-reactive ciscyclooctene (CCO) form.[2]	

Experimental Protocols Materials and Equipment

- Reagents:
 - TCO-PEG6-acid
 - Antibody of interest (in a buffer free of primary amines, e.g., PBS)
 - N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
 - N-Hydroxysuccinimide (NHS) or Sulfo-NHS
 - Anhydrous Dimethylsulfoxide (DMSO)
 - o Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

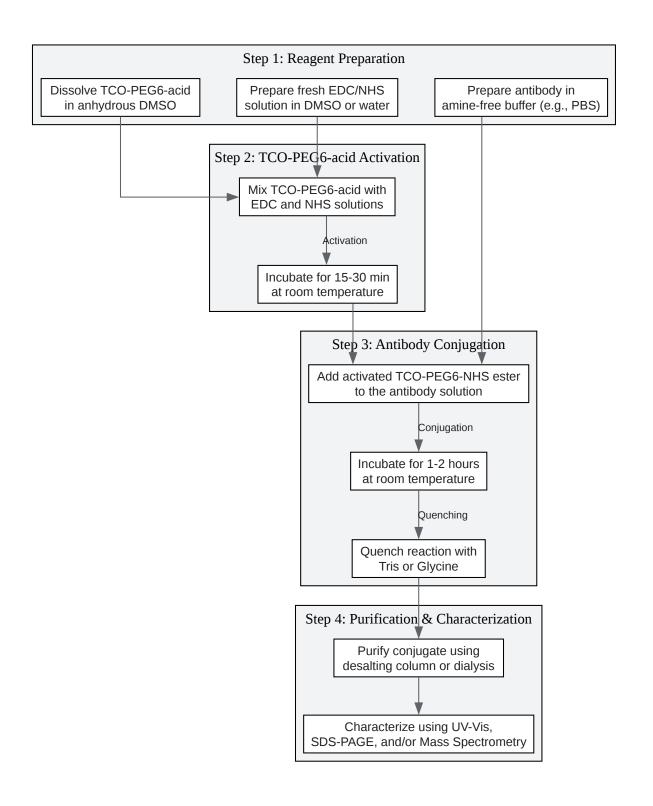


- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
- Desalting columns (e.g., PD-10)
- Amicon Ultra centrifugal filters
- Equipment:
 - Microcentrifuge
 - UV-Vis Spectrophotometer
 - pH meter
 - Vortex mixer
 - Pipettes and tips

Workflow for Antibody Labeling

The overall process involves the activation of the **TCO-PEG6-acid**, conjugation to the antibody, and subsequent purification of the labeled antibody.





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Caption: Experimental workflow for **TCO-PEG6-acid** antibody labeling.



Detailed Protocol: Antibody Labeling

This protocol is a general guideline and may require optimization based on the specific antibody and desired degree of labeling.

- Reagent Preparation:
 - Prepare a 10 mg/mL stock solution of TCO-PEG6-acid in anhydrous DMSO.
 - Prepare a 10 mg/mL stock solution of EDC in anhydrous DMSO or cold, sterile water.
 - Prepare a 10 mg/mL stock solution of NHS (or Sulfo-NHS) in anhydrous DMSO or cold, sterile water.
 - Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer like PBS at pH 7.2-7.5.

Activation of TCO-PEG6-acid:

- In a microcentrifuge tube, combine the TCO-PEG6-acid, EDC, and NHS solutions. A molar ratio of 1:1.5:1.5 (TCO-acid:EDC:NHS) is a good starting point.
- Incubate the mixture for 15-30 minutes at room temperature to form the TCO-PEG6-NHS ester.

Conjugation to Antibody:

- Add the freshly activated TCO-PEG6-NHS ester solution to the antibody solution. The
 molar excess of the TCO linker to the antibody will determine the final degree of labeling.
 Start with a 10- to 20-fold molar excess.
- Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
- Quench the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM. Incubate for 15 minutes.

Purification:



- Remove the unreacted TCO linker and byproducts by buffer exchange using a desalting column (e.g., PD-10) pre-equilibrated with the desired storage buffer (e.g., PBS).
- Alternatively, use centrifugal filtration devices for buffer exchange and concentration of the labeled antibody.

Characterization of TCO-Antibody Conjugate

- Degree of Labeling (DOL): The number of TCO molecules per antibody can be estimated
 using MALDI-TOF mass spectrometry by comparing the molecular weight of the conjugated
 antibody to the unconjugated antibody.
- Purity and Aggregation: Analyze the purified conjugate by SDS-PAGE to check for purity and potential aggregation.
- Immunoreactivity: The binding affinity of the TCO-labeled antibody to its target antigen should be assessed using methods like ELISA or surface plasmon resonance (SPR) to ensure that the conjugation process has not compromised its function.

Quantitative Data Summary

The degree of TCO modification can significantly impact the in vivo pharmacokinetics of the antibody.[9] It is crucial to optimize the labeling ratio to achieve sufficient reactivity for pretargeting without negatively affecting the antibody's distribution and clearance.



Antibody	Molar Excess of TCO Linker	TCOs per Antibody (DOL)	Effect on Pharmacokinet ics	Reference
Herceptin	Not specified	1	Increased liver uptake, decreased tumor uptake	[9]
Anti-Aβ mAb	100 eq.	7	Affinity not drastically altered	[4]
Anti-Aβ mAb	500 eq.	18	Affinity not drastically altered	[4]
Anti-Aβ mAb	1000 eq.	19	Affinity not drastically altered	[4]
Anti-HER2	Not specified	2 to 6 (site- specific)	No variation in pharmacokinetic s with stoichiometry	[5]
U36 (anti- CD44v6)	High	27	Significantly increased liver accumulation	[10]
U36 (anti- CD44v6)	Low	6	Reduced liver uptake compared to high DOL	[10]

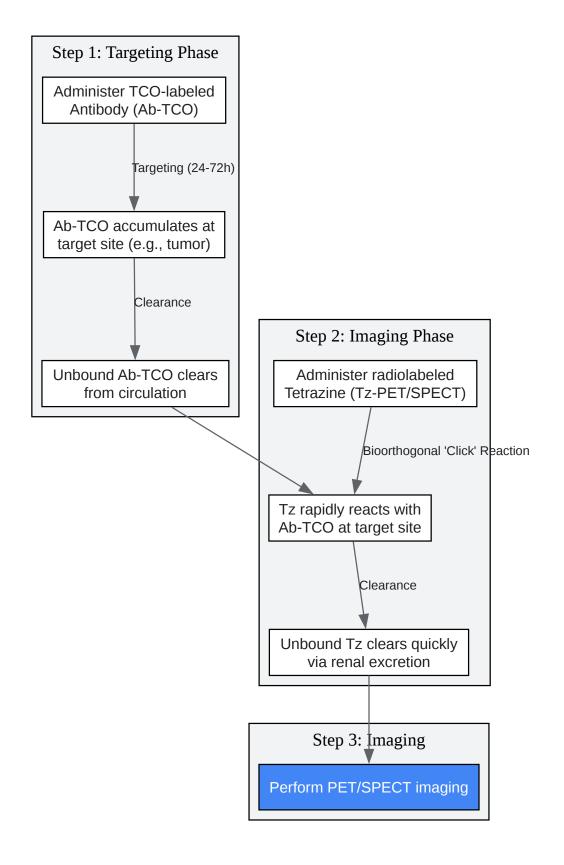
Application: Pretargeted Imaging

TCO-modified antibodies are powerful tools for pretargeted imaging strategies.[4][5] This approach separates the slow antibody targeting phase from the rapid imaging phase, allowing for the use of short-lived radioisotopes and potentially improving image contrast.

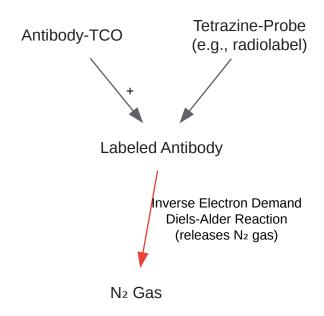


Pretargeting Workflow









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References

- 1. TCO-PEG6-acid | AxisPharm [axispharm.com]
- 2. TCO-PEG6-acid, 2353409-97-7 | BroadPharm [broadpharm.com]
- 3. Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity. | Sigma-Aldrich [sigmaaldrich.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Site-specific conjugation allows modulation of click reaction stoichiometry for pretargeted SPECT imaging PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]



- 8. precisepeg.com [precisepeg.com]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz PMC [pmc.ncbi.nlm.nih.gov]
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